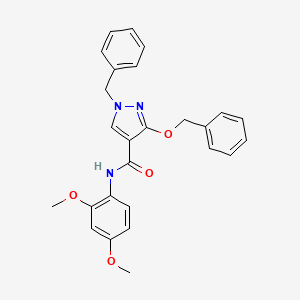

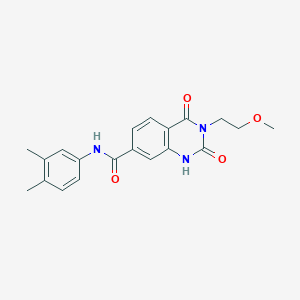

N-((1-(5-氟嘧啶-2-基)哌啶-4-基)甲基)-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxamide linkages and the introduction of various substituents to the core structures to enhance biological activity. For instance, the synthesis of dihydroxypyrimidine-4-carboxamides as HIV integrase inhibitors involves structural modifications to optimize inhibitory potencies . Similarly, the preparation of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors includes the creation of N-phenyl piperidine analogs . These methods could potentially be applied to the synthesis of "N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide," suggesting a multi-step synthetic route involving the formation of a piperidine-4-yl moiety linked to a pyrimidine and an indole group.

Molecular Structure Analysis

The molecular structure of related compounds reveals the importance of specific functional groups and heterocycles for biological activity. For example, the presence of a triazine heterocycle is critical for the potency and selectivity of soluble epoxide hydrolase inhibitors . The fluoropyrimidin moiety in the compound of interest is likely to play a similar role in binding to biological targets, as fluorine atoms are often included in drug design to enhance binding interactions and metabolic stability.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by their functional groups. The carboxamide linkage is a common feature in these molecules, which is known for its stability and involvement in hydrogen bonding with biological targets. The presence of a piperidine ring, as seen in the synthesis of 4,6-disubstituted N-(3-piperidinopropyl)furo[3,2-b]indole-2-carboxamide derivatives, suggests that the compound may undergo reactions typical of secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structures. For instance, the introduction of a fluorine atom, as seen in the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides, can affect the lipophilicity and electronic properties of the molecule, potentially improving its ability to penetrate biological membranes and bind to targets . The indole moiety in the compound of interest is a common structure in pharmaceuticals and is known for its planarity and ability to engage in π-π stacking interactions, which could influence its binding affinity to protein targets.

科学研究应用

血清素受体调节已经合成并评估了具有 3-(4-氟苯基)-1H-吲哚结构、在 1 位用 4-哌啶基和 4-哌嗪基等各种基团取代的化合物。通过改变吲哚核上的取代基,获得了对 5-HT2 受体具有高亲和力和选择性的化合物。这些衍生物还显示出抑制大鼠奎帕嗪诱发的头部抽搐综合征的功效,表明其作为中枢作用血清素 5-HT2 拮抗剂的潜力 (Andersen 等人,1992).

抗糖尿病药的 GPR119 激动剂已将吲哚啉氨基甲酸酯和吲哚啉基嘧啶衍生物确定为有效的 GPR119 激动剂,GPR119 激动剂是抗糖尿病药公认的靶点。结构修饰导致识别出具有增强激动活性的化合物。这些化合物在大鼠口服葡萄糖耐量试验中口服给药后有效降低了血浆葡萄糖波动和葡萄糖依赖性胰岛素分泌,证明了它们作为抗糖尿病药的潜力 (Sato 等人,2014).

安全和危害

未来方向

The future directions for research on “N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide” are not mentioned in the search results23.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature or consult with a subject matter expert.

属性

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O/c20-15-11-22-19(23-12-15)25-7-5-13(6-8-25)10-21-18(26)17-9-14-3-1-2-4-16(14)24-17/h1-4,9,11-13,24H,5-8,10H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXRUWZICONLPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=NC=C(C=N4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1H-indole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)

![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3-methoxy-N-(4-phenoxyphenyl)benzamide](/img/structure/B2514304.png)

![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)